

Solubility of NBD-amine and its Derivatives

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Compound of Interest

Compound Name: NBD-amine

Cat. No.: B187976

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The solubility of **NBD-amine** and its derivatives is highly dependent on the solvent and the specific chemical structure of the derivative. Generally, the nitrobenzoxadiazole moiety imparts a degree of polarity, influencing its behavior in various media.

Qualitative Solubility Overview

NBD-amine and its precursor, NBD-Cl, are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1] The presence of the amino group can facilitate hydrogen bonding, further aiding solubility in protic solvents.[2] While NBD itself has limited aqueous solubility, derivatives can be synthesized to be water-soluble, for instance, by conjugation with amino acids like lysine or histidine.[3] The fluorescence of NBD derivatives is often weak in aqueous solutions and significantly enhanced in hydrophobic environments like lipid membranes or when bound to proteins.[4][5] For methanolic solutions, solubility can be improved by the addition of a base, such as 0.2 M KOH (1–5% v/v).[1]

Quantitative Solubility Data

Precise quantitative solubility data for the parent **NBD-amine** is not readily available in the literature. However, the following table summarizes the molar fraction solubility of a structurally similar compound, 7-amino-6-nitrobenzodifuroxan, in various solvents at different temperatures, which can serve as a valuable reference.

Table 1: Molar Fraction (103x) Solubility of 7-amino-6-nitrobenzodifuroxan in Various Solvents[6]

Temperature (K)	Methanol	Ethanol	n-Propanol	Isopropanol	n-Butanol	Isobutanol	Ethyl Acetate	Acetone	Acetonitrile	Toluene	Cyclohexane	n-Hexane	1,4-Dioxane	N,N-Dimethylformamide (DMF)	Dimethyl Sulfoxide (DMSO)
288.15	1.39	0.85	0.65	0.48	0.52	0.41	2.85	6.45	1.55	0.25	0.03	0.02	4.55	25.45	35.65
293.15	1.75	1.05	0.81	0.59	0.65	0.51	3.45	7.85	1.95	0.31	0.04	0.03	5.55	30.25	41.25
298.15	2.15	1.29	0.99	0.72	0.79	0.62	4.15	9.45	2.35	0.38	0.05	0.04	6.65	35.55	47.35
303.15	2.65	1.58	1.21	0.88	0.96	0.75	5.05	11.35	2.85	0.46	0.06	0.05	7.95	41.45	53.95
308.15	3.25	1.92	1.47	1.07	1.17	0.91	6.15	13.55	3.45	0.55	0.07	0.06	9.45	47.95	61.15
313.15	3.95	2.31	1.78	1.29	1.42	1.10	7.45	16.05	4.15	0.66	0.09	0.07	11.25	55.15	68.95

31	4.7	2.7	2.1	1.5	1.7	1.3	8.9	18.	5.0	0.7	0.1	0.0	13.	63.	77.
8.1	5	6	3	5	1	2	5	95	5	9	1	8	35	05	45
5															
32	5.6	3.2	2.5	1.8	2.0	1.5	10.	22.	6.0	0.9	0.1	0.1	15.	71.	86.
3.1	5	7	3	4	4	7	65	25	5	4	3	0	75	75	65
5															
32	6.7	3.8	2.9	2.1	2.4	1.8	12.	25.	7.2	1.1	0.1	0.1	18.	81.	96.
8.1	5	6	9	8	1	5	65	95	5	1	5	2	55	25	55
5															
33	8.0	4.5	3.5	2.5	2.8	2.1	14.	30.	8.6	1.3	0.1	0.1	21.	91.	10
3.1	5	5	2	7	4	8	95	15	5	1	8	4	75	65	7.2
5															5

Stability of NBD-amine

The stability of **NBD-amine** is a critical factor for its storage and use in experimental settings, particularly concerning temperature, pH, and light exposure.

General Stability and Storage

NBD-amine is a stable compound when stored correctly. It is reported to be stable for at least two years upon receipt when stored at -20°C, protected from light and moisture.^{[7][8]} Stock solutions of **NBD-amine** derivatives should be stored at -20°C or -80°C and used within one to six months to prevent degradation.^[4]

pH Stability

NBD-amine exhibits good pH stability, with its fluorescence intensity remaining constant in a pH range of 2 to 9.^[7] However, its precursor, NBD-Cl, is known to decompose under alkaline conditions (pH > 9) to the hydroxyl derivative (NBD-OH), which can lead to increased background fluorescence in labeling experiments.^[9] Therefore, controlling the pH is crucial when using NBD-Cl for derivatization.

Thermal Stability

The thermal stability of NBD derivatives can be assessed by studying their decomposition kinetics. While specific data for **NBD-amine** is limited, the thermal decomposition of a related diazonium derivative provides insight into the stability of the core structure at elevated temperatures.

Table 2: Thermal Decomposition Kinetics of 4-carboxyl-2,6-dinitrobenzenediazonium ion (CDNBD)[10]

Temperature (°C)	Rate Constant (k) (s ⁻¹)	Half-life (t _{1/2}) (min)
30	3.18 x 10 ⁻⁵	363
45	1.19 x 10 ⁻⁴	97.06
55	4.87 x 10 ⁻⁴	23.72
65	12.88 x 10 ⁻⁴	8.97
75	21.32 x 10 ⁻⁴	5.42

The data indicates that the decomposition follows first-order kinetics and that the compound is highly stable in an acidic medium at lower temperatures, with a predicted half-life of approximately 10 hours at 25°C and 7.3 months at -20°C.[10]

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and comparable data. The following sections provide methodologies for assessing the solubility and stability of **NBD-amine**.

Protocol for Solubility Assessment

This protocol outlines a general procedure for determining the solubility of **NBD-amine** in a given solvent.

Materials:

- **NBD-amine** powder

- Selected solvent (e.g., DMSO, methanol, PBS)
- Vortex mixer
- Centrifuge
- Spectrophotometer or HPLC system
- Calibrated analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solution:
 - Accurately weigh an excess amount of **NBD-amine** powder and add it to a known volume of the solvent in a sealed vial.
 - Vortex the mixture vigorously for 2-5 minutes.
 - Equilibrate the suspension at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.
- Separation of Undissolved Solid:
 - Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved **NBD-amine**.
- Quantification of Soluble **NBD-amine**:
 - Carefully collect an aliquot of the supernatant.
 - Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Determine the concentration of **NBD-amine** in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry (at $\lambda_{\text{max}} \approx 470 \text{ nm}$) or RP-HPLC

with a fluorescence detector.

- Calculation of Solubility:
 - Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result represents the solubility of **NBD-amine** in the chosen solvent at the specified temperature.

Protocol for Stability-Indicating HPLC Assay

This protocol describes a method to assess the stability of **NBD-amine** under various stress conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

- **NBD-amine**
- HPLC system with a UV or fluorescence detector
- C18 reverse-phase HPLC column
- Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
- Forced degradation reagents: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂
- Temperature-controlled oven
- UV light chamber

Procedure:

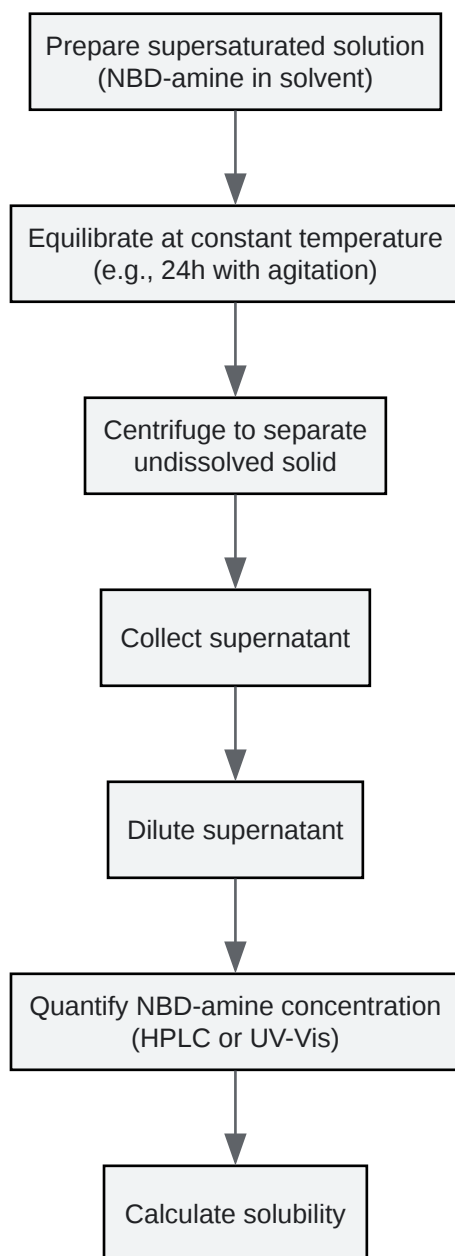
- HPLC Method Development and Validation:
 - Develop an HPLC method capable of separating **NBD-amine** from its potential degradation products. A typical starting point is a C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid).
 - Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and range.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Forced Degradation Studies:
 - Acid Hydrolysis: Dissolve **NBD-amine** in 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a set period. Neutralize the solution before injection.
 - Base Hydrolysis: Dissolve **NBD-amine** in 0.1 N NaOH and incubate under the same conditions as acid hydrolysis. Neutralize before injection.
 - Oxidative Degradation: Dissolve **NBD-amine** in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified time.
 - Thermal Degradation: Expose a solid sample of **NBD-amine** to dry heat in an oven (e.g., 70°C) for a defined period. Dissolve the sample in a suitable solvent before injection.
 - Photodegradation: Expose a solution of **NBD-amine** to UV light (e.g., 254 nm) for a specific duration.
- Analysis:
 - Analyze the stressed samples by the validated HPLC method alongside a non-stressed control sample.
 - Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent **NBD-amine**.
 - Calculate the percentage of degradation.

Visualizations of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and biological pathways where **NBD-amine** probes are utilized.

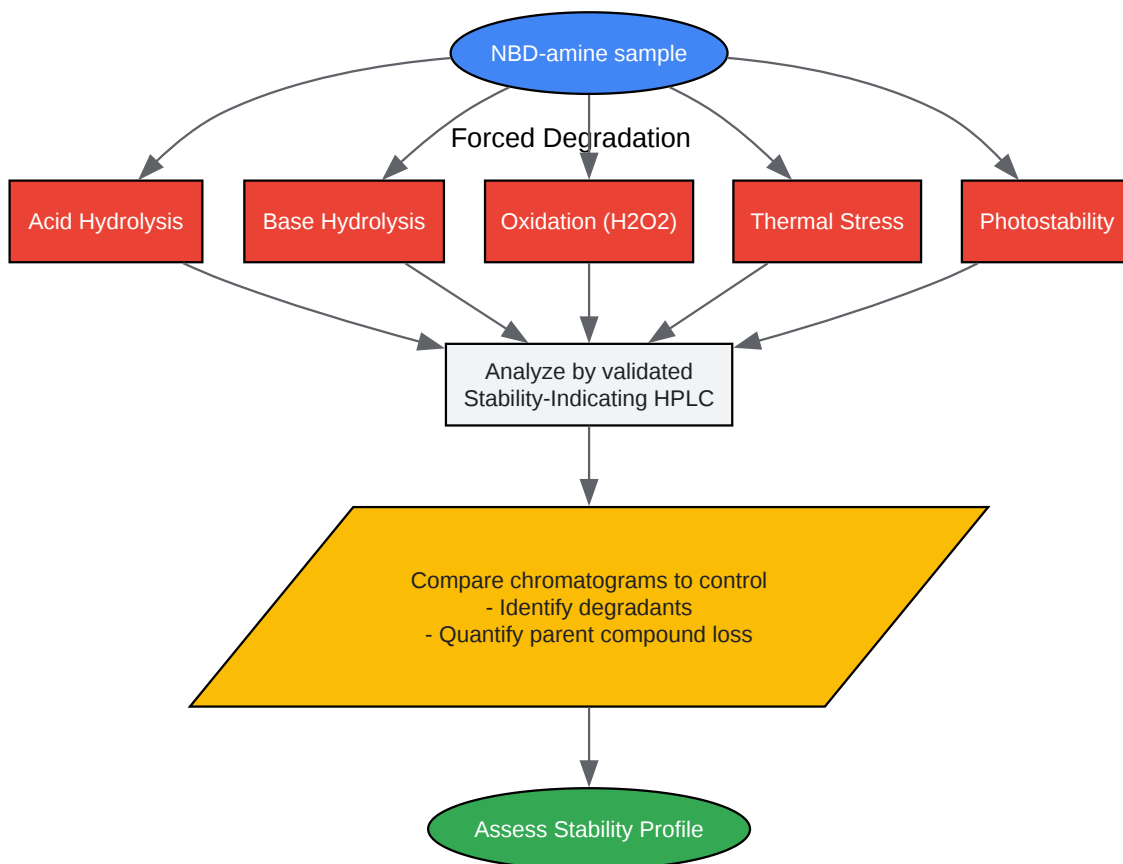
Experimental Workflow for NBD-amine Solubility Assessment



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Caption: Workflow for determining the solubility of **NBD-amine**.

Workflow for Stability-Indicating HPLC Assay

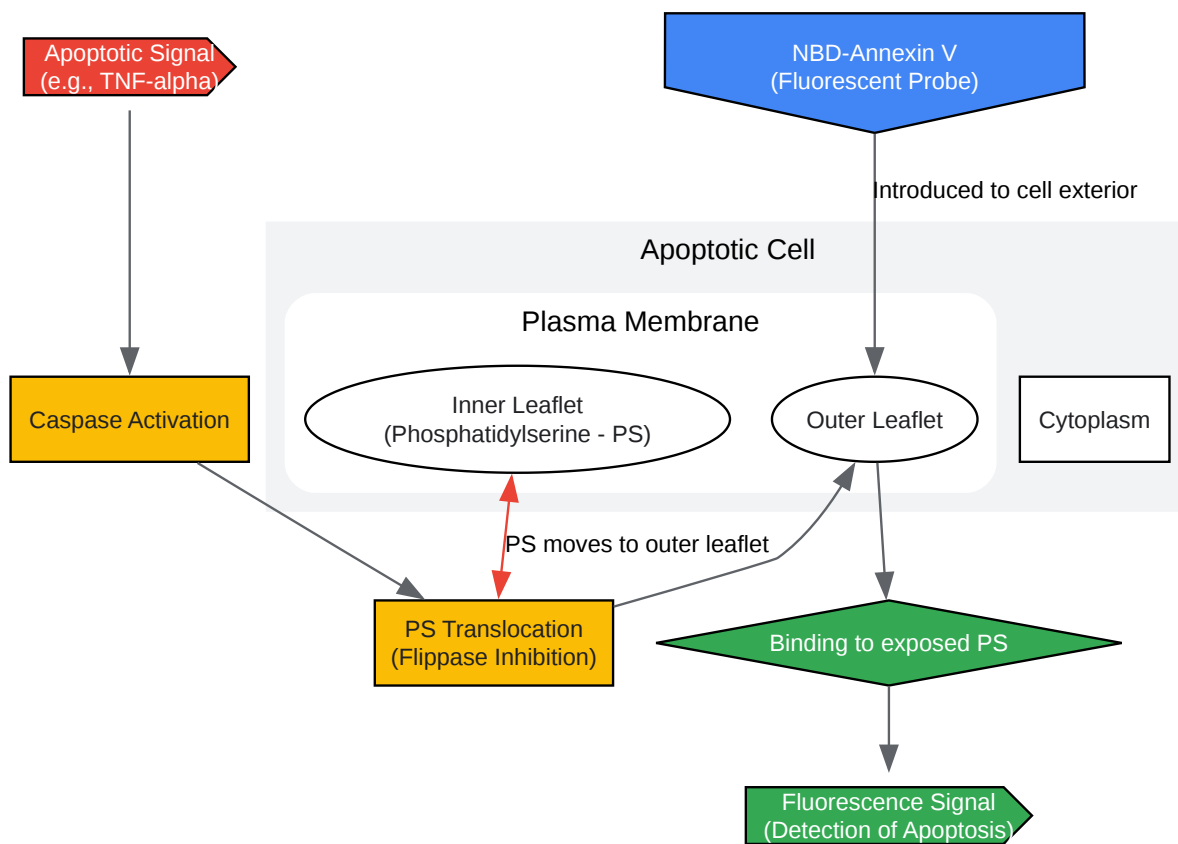


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Caption: Workflow for assessing the stability of **NBD-amine**.

Signaling Pathway: Visualization of Apoptosis using NBD-based Probes

NBD-based probes can be used to visualize key events in apoptosis, such as the externalization of phosphatidylserine (PS) on the cell surface, a hallmark of early apoptosis. Annexin V conjugated to a fluorescent probe can bind to PS. While not directly an **NBD-amine** application, NBD-labeled phospholipids like NBD-PE can be used to study membrane dynamics during apoptosis.



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Caption: Visualization of apoptosis detection using a fluorescent probe.

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